Tos-PEG4-t-butyl ester
Overview
Description
Mechanism of Action
Target of Action
Tos-PEG4-t-butyl ester is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . One of the key targets of the PROTACs synthesized using this compound is PTK2 (Protein Tyrosine Kinase 2), also known as FAK (Focal Adhesion Kinase) . PTK2 plays a crucial role in cellular processes such as cell migration, proliferation, and survival .
Mode of Action
The compound interacts with its target, PTK2, through a PROTAC that has been synthesized using this compound as a linker . The PROTAC molecule contains a ligand for binding to the target protein (PTK2) and a ligand for an E3 ubiquitin ligase . The PROTAC brings the target protein and the E3 ligase into proximity, which leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The degradation of PTK2 via the ubiquitin-proteasome pathway is the primary biochemical pathway affected by PROTACs synthesized using this compound . This degradation can lead to downstream effects such as the disruption of cell migration and proliferation processes, in which PTK2 is involved .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound, through the PROTACs it helps synthesize, is the degradation of PTK2 . This degradation inhibits the activity of PTK2, disrupting processes such as cell migration and proliferation .
Action Environment
The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. For instance, the pH level can affect the deprotection of the t-butyl protected carboxyl group under acidic conditions . Additionally, the presence of other proteins or molecules in the cellular environment could potentially interfere with the binding of the PROTAC to its target or the E3 ligase .
Biochemical Analysis
Biochemical Properties
Tos-PEG4-t-butyl ester plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs. It interacts with various enzymes, proteins, and other biomolecules. The tosyl group in this compound is a good leaving group for nucleophilic substitution reactions, allowing it to form covalent bonds with target proteins. This interaction facilitates the degradation of target proteins by recruiting E3 ligases, which tag the proteins for ubiquitination and subsequent proteasomal degradation .
Cellular Effects
This compound influences various cellular processes by targeting specific proteins for degradation. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in the synthesis of PROTACs like BI-3663, this compound helps degrade PTK2, a protein involved in cell adhesion and migration. By degrading PTK2, this compound can inhibit cell migration and potentially reduce cancer cell metastasis .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs. The tosyl group in this compound facilitates nucleophilic substitution reactions, allowing it to form covalent bonds with target proteins. Once bound, the PROTAC recruits an E3 ligase, which tags the target protein with ubiquitin. This ubiquitination signals the proteasome to degrade the target protein, effectively reducing its levels in the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is stable when stored at -20°C for up to three years in its pure form and up to six months when dissolved in a solvent at -80°C. Over time, the degradation of this compound can affect its efficacy in biochemical reactions and cellular processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower dosages, this compound may effectively degrade target proteins without causing significant adverse effects. At higher dosages, there may be toxic or adverse effects, such as off-target protein degradation or disruption of normal cellular functions. It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The tosyl group in this compound facilitates its interaction with E3 ligases, which play a key role in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of misfolded or damaged proteins, as well as the regulation of various cellular processes. By targeting specific proteins for degradation, this compound can influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, facilitating its transport across cell membranes. Once inside the cell, this compound can localize to specific compartments or organelles, depending on its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The t-butyl ester and tosyl group in this compound can direct it to specific compartments or organelles within the cell. For example, in the synthesis of PROTACs, this compound may localize to the cytoplasm or nucleus, where it can interact with target proteins and facilitate their degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tos-PEG4-Boc involves the reaction of tosyl chloride with a PEG4-t-butyl ester. The reaction typically takes place in the presence of a base such as triethylamine, which facilitates the formation of the tosylated product. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of Tos-PEG4-Boc follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity of the final product. The compound is usually stored at low temperatures to maintain its stability .
Types of Reactions:
Substitution Reactions: Tos-PEG4-Boc can undergo nucleophilic substitution reactions where the tosyl group is replaced by other nucleophiles.
Deprotection Reactions: The t-butyl ester group can be removed under acidic conditions to yield the free acid form.
Common Reagents and Conditions:
Bases: Triethylamine is commonly used in the synthesis of Tos-PEG4-Boc.
Acids: Trifluoroacetic acid is used for deprotection of the t-butyl ester group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Deprotected Products: The free acid form of the PEG linker is obtained after deprotection.
Scientific Research Applications
Tos-PEG4-Boc is widely used in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This compound is crucial in the development of targeted therapies for diseases such as cancer. It is also used in the study of protein-protein interactions and the development of novel therapeutic agents .
Comparison with Similar Compounds
Tos-PEG4-CH2-Boc: Another PEG-based linker used in PROTAC synthesis.
Tos-PEG4-NH2: A PEG linker with an amine group, used for different types of conjugation reactions.
Uniqueness: Tos-PEG4-Boc is unique due to its t-butyl ester group, which provides stability and ease of deprotection. Its PEG4 chain offers optimal length for flexibility and solubility in various applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O8S/c1-17-5-7-18(8-6-17)29(22,23)27-16-15-26-14-13-25-12-11-24-10-9-19(21)28-20(2,3)4/h5-8H,9-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQWIVKRAHBPDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120878 | |
Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217817-01-1 | |
Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=217817-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tos-PEG4-t-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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